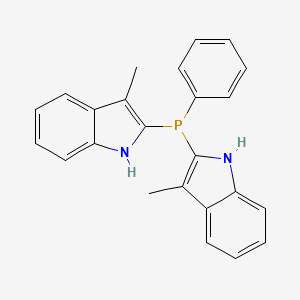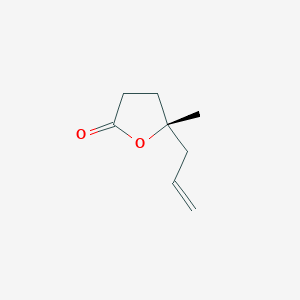
1H-Indole, 2,2'-(phenylphosphinidene)bis[3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl- is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a unique structure with a phenylphosphinidene bridge, making it an interesting subject for chemical research and applications.
Analyse Des Réactions Chimiques
1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding indole-2-carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
Applications De Recherche Scientifique
1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: This compound and its derivatives are investigated for potential therapeutic uses, such as in the treatment of cancer and infectious diseases.
Industry: Indole compounds are used in the production of dyes, fragrances, and agricultural chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl- involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses . The phenylphosphinidene bridge may also play a role in its unique biological activities.
Comparaison Avec Des Composés Similaires
1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl- can be compared with other indole derivatives such as:
- 1H-Indole-3-carboxaldehyde
- 1H-Indole-2-carboxylic acid
- 1H-Indole-3-acetic acid
These compounds share the indole core but differ in their functional groups and substituents, leading to variations in their chemical and biological properties. The presence of the phenylphosphinidene bridge in 1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl- makes it unique and potentially more versatile in certain applications .
Propriétés
Numéro CAS |
800369-70-4 |
|---|---|
Formule moléculaire |
C24H21N2P |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
bis(3-methyl-1H-indol-2-yl)-phenylphosphane |
InChI |
InChI=1S/C24H21N2P/c1-16-19-12-6-8-14-21(19)25-23(16)27(18-10-4-3-5-11-18)24-17(2)20-13-7-9-15-22(20)26-24/h3-15,25-26H,1-2H3 |
Clé InChI |
VYPHFURHSOTVJY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=CC=CC=C12)P(C3=CC=CC=C3)C4=C(C5=CC=CC=C5N4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15158344.png)


![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid](/img/structure/B15158361.png)
![6-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15158370.png)
![2-[(Propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B15158372.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)-](/img/structure/B15158376.png)

![2-{[10-(Thiophen-2-YL)decyl]oxy}oxane](/img/structure/B15158397.png)
![3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one](/img/structure/B15158403.png)

![3-(2-{4-[(2-Carboxyethyl)carbamoyl]phenyl}hydrazin-1-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid dihydrate disodium](/img/structure/B15158427.png)
![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B15158435.png)
![[Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B15158444.png)
